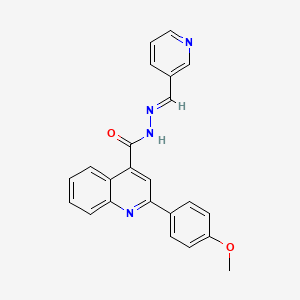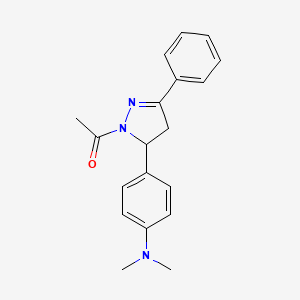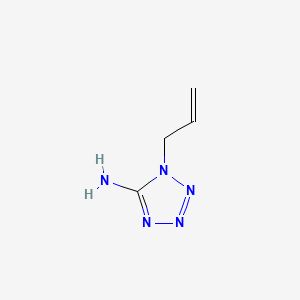![molecular formula C40H24Br2N4O B5239763 3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline](/img/structure/B5239763.png)
3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline is a complex organic compound characterized by its unique structure, which includes multiple bromophenyl and phenylquinoxaline groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of bromophenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the ether linkage between the quinoxaline units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Applications De Recherche Scientifique
3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-bromophenyl)phosphane: Another bromophenyl-containing compound with different applications and properties.
3-(4-Bromophenyl)propionic acid: A simpler bromophenyl derivative with distinct chemical behavior.
3-(4-Bromophenyl)-N-(3-methoxyphenyl)-2-propenamide: A related compound with a different functional group arrangement.
Uniqueness
3-(4-Bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline is unique due to its complex structure, which combines multiple bromophenyl and phenylquinoxaline groups
Propriétés
IUPAC Name |
3-(4-bromophenyl)-6-[3-(4-bromophenyl)-2-phenylquinoxalin-6-yl]oxy-2-phenylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H24Br2N4O/c41-29-15-11-27(12-16-29)39-37(25-7-3-1-4-8-25)43-33-21-19-31(23-35(33)45-39)47-32-20-22-34-36(24-32)46-40(28-13-17-30(42)18-14-28)38(44-34)26-9-5-2-6-10-26/h1-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTLQLAZFXIPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC5=C(C=C4)N=C(C(=N5)C6=CC=C(C=C6)Br)C7=CC=CC=C7)N=C2C8=CC=C(C=C8)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H24Br2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5239696.png)
![1-(2-furoyl)-4-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5239702.png)
![2-[(4-tert-butylphenyl)amino]-1-hydroxyanthra-9,10-quinone](/img/structure/B5239709.png)
![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5239720.png)
![3-[4-(4-ethylbenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5239728.png)

![5-[BIS(5-METHYLFURAN-2-YL)METHYL]-6-NITRO-2H-1,3-BENZODIOXOLE](/img/structure/B5239752.png)
![ethyl 2-oxo-4-[(1-phenylethyl)amino]-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B5239757.png)

![3,4,5-trimethoxy-N-[(2,4,5-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B5239759.png)
![2-{[6-(2-methylphenoxy)hexyl]amino}ethanol](/img/structure/B5239770.png)

![N-(2-fluorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B5239780.png)
![N,N-diethyl-2-[2-(4-methoxyphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5239783.png)
